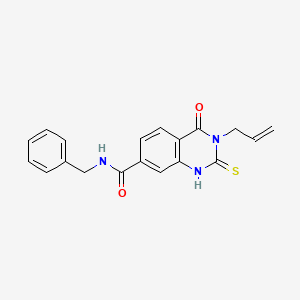
1-(4-methoxybenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxybenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, commonly known as MBOA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MBOA is a benzothiazinone derivative that has been utilized as a potent inhibitor of Mycobacterium tuberculosis, a bacterium that causes tuberculosis.
Mécanisme D'action
The mechanism of action of MBOA involves the inhibition of the enzyme DprE1, which is essential for the biosynthesis of the cell wall of Mycobacterium tuberculosis. MBOA binds to the active site of DprE1, preventing the formation of the cell wall and ultimately leading to the death of the bacterium.
Biochemical and physiological effects:
MBOA has been shown to have low toxicity and minimal side effects in animal studies. It is rapidly metabolized in the liver and excreted in the urine. MBOA has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MBOA in lab experiments is its potent inhibitory activity against Mycobacterium tuberculosis. However, MBOA has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, MBOA has a relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on MBOA. One area of interest is the development of more potent and selective inhibitors of DprE1, which may have improved efficacy and reduced toxicity compared to MBOA. Another potential direction is the investigation of MBOA's anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Finally, the development of novel drug delivery systems for MBOA may improve its solubility and bioavailability, allowing for more effective in vivo use.
In conclusion, MBOA is a synthetic compound that has shown promising results in scientific research, particularly in the treatment of tuberculosis. While there are limitations to its use in certain experimental settings, MBOA's potent inhibitory activity against Mycobacterium tuberculosis and low toxicity make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of MBOA involves the reaction of 2-aminobenzenethiol with 4-methoxybenzaldehyde in the presence of acetic anhydride and concentrated sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. The yield of MBOA is typically around 60%.
Applications De Recherche Scientifique
MBOA has been studied extensively for its potential applications in the treatment of tuberculosis. It has been shown to be a potent inhibitor of Mycobacterium tuberculosis, with an MIC (minimum inhibitory concentration) value of 0.5 μg/mL. MBOA has also been investigated for its potential use in the treatment of other bacterial infections, such as Staphylococcus aureus and Streptococcus pneumoniae.
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-21-13-8-6-12(7-9-13)10-17-15-5-3-2-4-14(15)16(18)11-22(17,19)20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPKQYIATKSZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)CS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

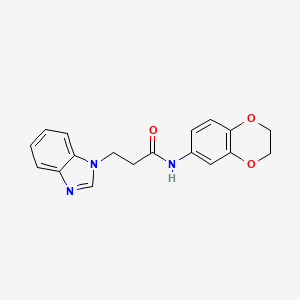


![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)
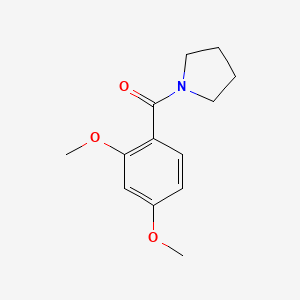

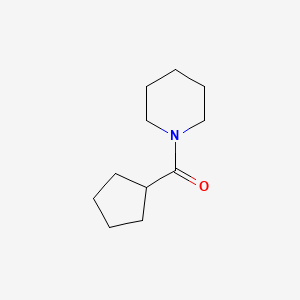
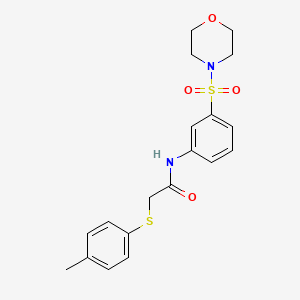
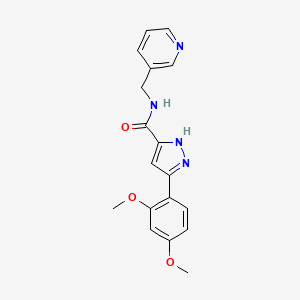
![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)


![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)
